molecular formula C7H11NO7P2 B001250 Risedronic Acid CAS No. 105462-24-6

Risedronic Acid

Cat. No. B001250
M. Wt: 283.11 g/mol
InChI Key: IIDJRNMFWXDHID-UHFFFAOYSA-N
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Patent
US08974801B2

Procedure details

The risedronate-calcium-phosphate solution and 0.5N sodium hydroxide were simultaneously added to 100 mL water to maintain the pH at 7.00 until all the risedronate had been added. The precipitate was collected by filtration and washed with water. The solid was dried in an oven at 105° C. 3.93 g of calcium complex salt of Risedronate with phosphate were thus obtained.
Name
risedronate calcium-phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[N:5][CH:4]=[C:3]([CH2:7][C:8]([P:14]([OH:17])([OH:16])=[O:15])([P:10]([OH:13])([OH:12])=[O:11])[OH:9])[CH:2]=1.[P:18]([O-:22])([O-:21])([O-:20])=[O:19].[Ca+2].P([O-])([O-])([O-])=O.[Ca+2].[Ca+2].[OH-].[Na+].C1C=NC=C(CC(P(O)(O)=O)(P(O)(O)=O)O)C=1>O>[CH:1]1[CH:6]=[N:5][CH:4]=[C:3]([CH2:7][C:8]([P:10]([OH:12])([OH:13])=[O:11])([P:14]([OH:17])([OH:16])=[O:15])[OH:9])[CH:2]=1.[P:18]([O-:22])([O-:21])([O-:20])=[O:19] |f:0.1.2.3.4.5,6.7|

Inputs

Step One
Name
risedronate calcium-phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
had been added
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid was dried in an oven at 105° C

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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